molecular formula C19H19BrFNO2 B8626972 Methyl 2-(3-bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 2-(3-bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B8626972
M. Wt: 392.3 g/mol
InChI Key: VGZIVHADYLBLFL-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a useful research compound. Its molecular formula is C19H19BrFNO2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19BrFNO2

Molecular Weight

392.3 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)-6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline-8-carboxylate

InChI

InChI=1S/C19H19BrFNO2/c1-19(2)10-16(11-5-4-6-12(20)7-11)22-17-14(18(23)24-3)8-13(21)9-15(17)19/h4-9,16,22H,10H2,1-3H3

InChI Key

VGZIVHADYLBLFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC2=C(C=C(C=C21)F)C(=O)OC)C3=CC(=CC=C3)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-5-fluoro-benzoic acid methyl ester (8.46 g, 50 mmol) and 3-bromobenzaldehyde (6.4 mL, 55 mmol) in acetonitrile (200 mL) were added isobutene (14 mL, 200 mmol) and ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (4.65 g, 7.5 mmol). The resulting mixture was stirred at 85° C. for 16 h in sealed tube. The mixture was diluted with ethyl acetate (300 mL) and washed with water (100 mL×2) and brine (100 mL×2) and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue was purified by ISCO combi-flash chromatography (gradient elution, 10-50% ethyl acetate in petroleum ether) to afford 2-(3-bromo-phenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-8-carboxylic acid methyl ester (10 g, 51%) as a light yellow solid: MS (ESI) M+1=392.0 & 394.0.
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-fluoro-benzoic acid methyl ester (12.1 g, 71.4 mmol), 3-bromo-benzaldehyde (13.2 g, 71.4 mmol) and ytterbium(III) triflate hydrate (4.4 g, 71.4 mmol) in acetonitrile (200 mL) was cooled to 0° C. in a sealed reaction bottle. Then a cooled solution of isobutene (28 g, 500 mmol) was added into. The reaction mixture was heated to 90° C. and stirred for 12 h. The solvent was removed in vacuo and the residue was purified on flash silica gel chromatography (silica gel from QingDao, 200-300 mesh, glass column from Shanghai SD company) (20% ethyl acetate/hexanes) to afford 2-(3-bromo-phenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-8-carboxylic acid methyl ester (16 g, 57%) as a white solid: MS (ESI) M+1=392.1.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

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